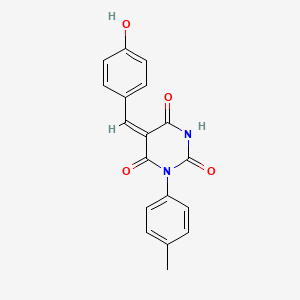![molecular formula C10H9BrN4O2 B11692668 N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692668.png)
N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(5-bromofuran-2-yl)méthylidène]-3-méthyl-1H-pyrazole-5-carbohydrazide est un composé chimique appartenant à la classe des bases de Schiff. Les bases de Schiff sont caractérisées par la présence d'une double liaison carbone-azote avec l'atome d'azote lié à un groupe aryle ou alkyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N'-[(E)-(5-bromofuran-2-yl)méthylidène]-3-méthyl-1H-pyrazole-5-carbohydrazide implique généralement la réaction de condensation entre le 5-bromofurfural et la 3-méthyl-1H-pyrazole-5-carbohydrazide. La réaction est généralement effectuée dans un solvant d'éthanol sous reflux. Le mélange réactionnel est chauffé pour faciliter la formation de la base de Schiff, et le produit est ensuite purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle de ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification efficaces telles que la chromatographie sur colonne ou la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(E)-(5-bromofuran-2-yl)méthylidène]-3-méthyl-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la base de Schiff en son amine et son aldéhyde correspondants.
Substitution : L'atome de brome dans le cycle furane peut être substitué par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Les principaux produits sont généralement les oxydes du composé d'origine.
Réduction : Les principaux produits sont l'amine et l'aldéhyde correspondants.
Substitution : Les principaux produits dépendent du nucléophile utilisé, ce qui donne lieu à divers dérivés substitués.
Applications de la recherche scientifique
N'-[(E)-(5-bromofuran-2-yl)méthylidène]-3-méthyl-1H-pyrazole-5-carbohydrazide présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme ligand en chimie de coordination pour former des complexes avec les métaux de transition.
Biologie : Le composé présente des activités biologiques potentielles, notamment des propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments en raison de sa capacité à interagir avec des cibles biologiques.
Industrie : Le composé peut être utilisé dans la synthèse de matériaux avancés, tels que les semi-conducteurs organiques et les matériaux photovoltaïques.
Mécanisme d'action
Le mécanisme d'action de la N'-[(E)-(5-bromofuran-2-yl)méthylidène]-3-méthyl-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux ions métalliques, formant des complexes stables qui peuvent inhiber ou activer diverses voies biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique, telle que l'inhibition enzymatique en chimie médicinale ou le transfert d'électrons en science des matériaux.
Applications De Recherche Scientifique
N’-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of N’-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological pathways. The exact molecular targets and pathways depend on the specific application, such as enzyme inhibition in medicinal chemistry or electron transfer in material science.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(2,5-diméthoxyphényl)méthylidène]biphényl-4-carbohydrazide
- N'-[(E)-(4-fluorophényl)méthylidène]biphényl-4-carbohydrazide
- N'-[(E)-(5-bromo-2-hydroxy-3-méthoxybenzylidène)]-4-méthoxybenzohydrazide
Unicité
N'-[(E)-(5-bromofuran-2-yl)méthylidène]-3-méthyl-1H-pyrazole-5-carbohydrazide est unique en raison de la présence du fragment bromofurane, qui confère des propriétés électroniques et stériques distinctes. Cette unicité peut influencer sa réactivité et son interaction avec les cibles biologiques, ce qui en fait un composé précieux pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C10H9BrN4O2 |
|---|---|
Poids moléculaire |
297.11 g/mol |
Nom IUPAC |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H9BrN4O2/c1-6-4-8(14-13-6)10(16)15-12-5-7-2-3-9(11)17-7/h2-5H,1H3,(H,13,14)(H,15,16)/b12-5+ |
Clé InChI |
MBSMBMFXFUSORL-LFYBBSHMSA-N |
SMILES isomérique |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(O2)Br |
SMILES canonique |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(O2)Br |
Solubilité |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11692586.png)
![2-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4,5-difluorobenzamide](/img/structure/B11692592.png)
![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692610.png)
![(2Z,5Z)-5-[4-(benzyloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692617.png)


![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11692629.png)
![3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692633.png)
![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692642.png)
![(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692655.png)

